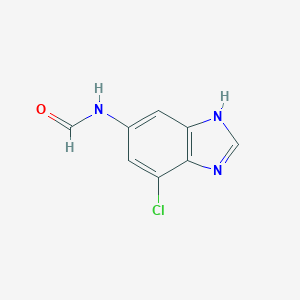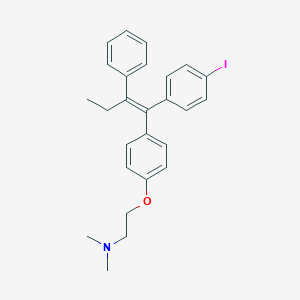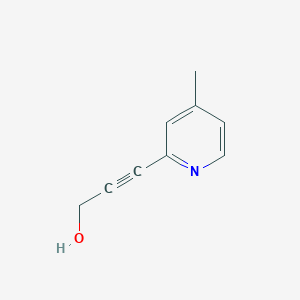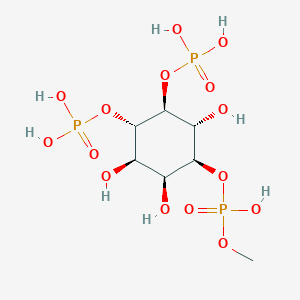
Thiophene-2-boronic acid
概要
説明
Thiophene-2-boronic acid is a reagent used for various reactions including Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, Chain-growth catalyst transfer polycondensation of conjugated alternating copolymer, and Ferric perchlorate-promoted reaction of fullerene to give fullerenyl boronic esters .
Synthesis Analysis
Boronic acids, including Thiophene-2-boronic acid, can be synthesized using various methods. One common method is the Suzuki-Miyaura reaction . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of Thiophene-2-boronic acid is represented by the formula C4H5BO2S .Chemical Reactions Analysis
Thiophene-2-boronic acid is used in several chemical reactions. It is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, Chain-growth catalyst transfer polycondensation of conjugated alternating copolymer, and Ferric perchlorate-promoted reaction of fullerene to give fullerenyl boronic esters .Physical And Chemical Properties Analysis
Thiophene-2-boronic acid has the molecular formula C4H5BO2S . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings
Thiophene-2-boronic acid is used as a reagent in Palladium-catalyzed Suzuki-Miyaura cross-couplings . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
Copper-Catalyzed Nitration Reactions
Another application of Thiophene-2-boronic acid is in Copper-catalyzed nitration reactions . Nitration reactions are fundamental processes in organic synthesis, and the copper-catalyzed version allows for more efficient and selective nitration .
Chain-Growth Catalyst Transfer Polycondensation
Thiophene-2-boronic acid is also used in Chain-growth catalyst transfer polycondensation of conjugated alternating copolymers . This process is used in the synthesis of conjugated polymers, which have applications in organic electronics .
Ferric Perchlorate-Promoted Reaction of Fullerene
In the field of materials science, Thiophene-2-boronic acid is used in Ferric perchlorate-promoted reactions of fullerene to give fullerenyl boronic esters . Fullerenes are carbon-based materials with unique properties, and this reaction allows for the synthesis of new fullerene derivatives .
Sensing Applications
Boronic acids, including Thiophene-2-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
Therapeutics and Separation Technologies
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Safety and Hazards
While specific safety and hazards information for Thiophene-2-boronic acid is not available, general safety measures should be taken while handling it. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
将来の方向性
Boronic acids, including Thiophene-2-boronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .
作用機序
Target of Action
Thiophene-2-boronic acid is primarily used as a reagent in various chemical reactions . One of its primary targets is the enzyme Beta-lactamase in Escherichia coli (strain K12) . This enzyme is involved in antibiotic resistance, and the interaction of thiophene-2-boronic acid with this enzyme could potentially have implications in the development of new antibiotics.
Mode of Action
Thiophene-2-boronic acid is known to participate in Palladium-catalyzed Suzuki-Miyaura cross-couplings . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which thiophene-2-boronic acid participates, is a crucial part of many biochemical pathways. This reaction is used to form carbon-carbon bonds, which are fundamental to the structure of many organic compounds . The products of these reactions can be involved in a variety of biochemical pathways, depending on the specific reactants used.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . .
Result of Action
The primary result of the action of thiophene-2-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants used in the reaction. The ability to form these bonds makes thiophene-2-boronic acid a valuable tool in organic synthesis.
Action Environment
The action of thiophene-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction requires the presence of a palladium catalyst . The reaction also needs to be carried out under specific conditions, including a suitable temperature and pH . Additionally, the presence of other substances, such as bases or ligands, can also affect the reaction .
特性
IUPAC Name |
thiophen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHTUPFQTUBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CS1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370059 | |
| Record name | Thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-boronic acid | |
CAS RN |
6165-68-0 | |
| Record name | 2-Thienylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)








![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)